2-Amino-3-(4-bromobenzoyl)thiophene
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Overview
Description
2-Amino-3-(4-bromobenzoyl)thiophene is a halogenated heterocyclic compound with the molecular formula C11H8BrNOS and a molecular weight of 282.16 g/mol It is characterized by the presence of an amino group, a bromobenzoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromobenzoyl)thiophene typically involves the reaction of 2-aminothiophene with 4-bromobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromobenzoyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidized or reduced thiophene derivatives.
Scientific Research Applications
2-Amino-3-(4-bromobenzoyl)thiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins. Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-bromophenyl)thiazole
- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
- 1-Bromodibenzo[b,d]thiophen-2-amine
Uniqueness
2-Amino-3-(4-bromobenzoyl)thiophene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(2-aminothiophen-3-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXJDFGNXSVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357676 |
Source
|
Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399043-24-4 |
Source
|
Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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